2-Chloropropane-1,1,1,3,3,3-D6

Catalog No.
S3332556
CAS No.
23197-02-6
M.F
C3H7Cl
M. Wt
84.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane-1,1,1,3,3,3-D6

CAS Number

23197-02-6

Product Name

2-Chloropropane-1,1,1,3,3,3-D6

IUPAC Name

2-chloro-1,1,1,3,3,3-hexadeuteriopropane

Molecular Formula

C3H7Cl

Molecular Weight

84.58 g/mol

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3

InChI Key

ULYZAYCEDJDHCC-WFGJKAKNSA-N

SMILES

CC(C)Cl

Canonical SMILES

CC(C)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Cl

2-Chloropropane-1,1,1,3,3,3-D6 is a deuterated derivative of 2-chloropropane, where hydrogen atoms are replaced with deuterium isotopes. This compound has the chemical formula C3H7ClD6C_3H_7ClD_6 and appears as a colorless liquid with a chloroform-like odor. It is less dense than water and its vapors are heavier than air, posing potential risks for skin and eye irritation upon exposure. The compound is known for its moderate to high reactivity due to the presence of halogen atoms, which can lead to various

2-Chloropropane-1,1,1,3,3,3-D6 itself likely does not have a specific mechanism of action in biological systems. Its primary use is as a solvent in scientific research, particularly in applications where the deuterium substitution is advantageous (discussed below).

  • Flammability: Flammable liquid ()
  • Toxicity: Data on the specific toxicity of 2-Chloropropane-1,1,1,3,3,3-D6 is limited. However, due to its similarity to non-deuterated 2-chloropropane, it is likely to exhibit similar hazardous properties. 2-Chloropropane is a central nervous system depressant and can cause irritation to the eyes, skin, and respiratory system upon exposure (3 ).
  • Reactivity: Can react with strong oxidizing agents.
  • Internal Standard in Mass Spectrometry

    Due to its distinct mass spectrum compared to the unlabeled 2-chloropropane, 2-CP-d6 is valuable as an internal standard in mass spectrometry []. An internal standard is a compound deliberately added to a sample before analysis. By comparing the signal of the analyte (the compound of interest) to the signal of the internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of the analyte [].

  • Mechanistic Studies using Deuterium Labeling

    The selective replacement of hydrogens with deuterium allows scientists to investigate reaction mechanisms. When a reaction involves breaking a C-H bond, using 2-CP-d6 can reveal if the reaction proceeds through a specific pathway where the hydrogen is lost. By analyzing the final product and observing the presence or absence of deuterium at specific positions, researchers can gain insights into reaction steps and intermediates [].

  • Pharmaceutical Research

    Isotopically labeled compounds are increasingly used in drug discovery and development. 2-CP-d6 may be a helpful tool in studies related to chloropropane metabolism or potential chloropropane-based drugs. The deuterium label can aid in tracking the fate of the compound in the body and minimizing interference from endogenous (naturally occurring) compounds during analysis [].

Typical of halogenated aliphatic compounds:

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide ions or alkoxides.
  • Elimination Reactions: Under certain conditions, it can also undergo elimination reactions to form alkenes.
  • Radical Reactions: The presence of chlorine makes it susceptible to radical reactions, particularly in the presence of UV light or heat.

These reactions are significant in organic synthesis and can lead to the formation of various products .

Synthesis of 2-chloropropane-1,1,1,3,3,3-D6 can be achieved through various methods:

  • Halogenation of Propane: Reacting propane with chlorine gas in the presence of UV light can yield chlorinated products. Deuterated solvents may be used to incorporate deuterium into the final product.
  • Reduction of 2-Chloropropene: Another method involves the reduction of 2-chloropropene using deuterated reducing agents.

These methods allow for controlled synthesis and incorporation of deuterium into the molecular structure .

2-Chloropropane-1,1,1,3,3,3-D6 has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • NMR Studies: Due to its deuterium content, it is useful in nuclear magnetic resonance studies for elucidating molecular structures.
  • Solvent: It may also be utilized as a solvent in various

Interaction studies involving 2-chloropropane-1,1,1,3,3,3-D6 focus on its reactivity with other chemicals:

  • Reactivity with Nucleophiles: Studies indicate that it reacts readily with nucleophiles in substitution reactions.
  • Compatibility with Other Solvents: Its behavior in mixtures with other solvents has been examined to understand solvation effects and reaction kinetics.

These studies are crucial for understanding how this compound behaves in different chemical environments .

Several compounds share structural similarities with 2-chloropropane-1,1,1,3,3,3-D6. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
2-ChloropropaneC3H7ClC_3H_7ClNon-deuterated form; commonly used as a solvent.
1-Bromo-2-chloropropaneC3H6BrClC_3H_6BrClContains bromine; used as an alkylating agent.
2-Bromo-1-chloropropaneC3H6BrClC_3H_6BrClSimilar reactivity; acts as a halogenating agent.
1-Chloro-2-methylpropaneC4H9ClC_4H9ClDifferent branching; used in organic synthesis.

The uniqueness of 2-chloropropane-1,1,1,3,3,3-D6 lies primarily in its isotopic composition (deuteration), which influences its physical and chemical properties compared to its non-deuterated counterparts .

Palladium-Based Hydrogenation of Chlorinated Propanes

Palladium-catalyzed dehalogenative deuteration has emerged as a robust strategy for replacing chlorine atoms with deuterium in alkyl chlorides. While traditional methods focused on aryl chlorides, recent electrochemical advancements enable analogous transformations in alkyl systems. For example, unactivated alkyl chlorides undergo efficient deuterodechlorination via electroreduction in the presence of deuterium oxide (D~2~O) as the deuterium source. This method employs a lead cathode and carbon felt anode in dimethylformamide (DMF), achieving up to 99% deuterium incorporation even in sterically hindered tertiary substrates. The reaction mechanism involves single-electron transfer to generate alkyl radicals, which subsequently abstract deuterium from D~2~O (Figure 1).

Palladium/unsymmetrical N-heterocyclic carbene (NHC) complexes further enhance selectivity in related systems. These catalysts facilitate oxidative addition of carbon-chlorine bonds, followed by deuterium transfer from D~2~O or D~2~ gas. For instance, homogeneous palladium catalysts enable gram-scale deuteration of chlorinated pharmaceuticals with predictable isotopic labeling patterns.

Table 1: Palladium-Catalyzed Deuteration of Alkyl Chlorides

Substrate TypeCatalyst SystemD~2~ Source% D Incorporation
Primary Alkyl ChloridePd/NHC, D~2~OD~2~O98
Tertiary Alkyl ChlorideElectrochemical, D~2~OD~2~O97

Nickel Oxide Composite Catalysts for Industrial-Scale Production

Nickel-based catalysts offer cost-effective alternatives for large-scale deuterium labeling. Although not directly reported for 2-chloropropane-D6, nickel oxide composites paired with deuterium gas (D~2~) show promise in hydrogenolysis reactions. Electrochemical systems using nickel cathodes achieve high current tolerance (up to 500 mA), enabling rapid deuteration of alkyl chlorides without sacrificial anodes. This approach minimizes byproduct formation and scales efficiently due to simplified product isolation.

Deuterated solvents like 2-CP-d6 are indispensable in NMR spectroscopy for minimizing proton interference and improving signal-to-noise ratios. In halogenated compound analysis, the solvent’s deuterium substitution reduces spectral overlap caused by residual proton signals, enabling clearer detection of target analytes. For example, in studies involving chlorinated epoxides or brominated aromatics, 2-CP-d6’s lack of $$ ^1H $$ signals in the 1–3 ppm region allows unobstructed observation of alkoxy or alkyl halide protons in analytes [5].

The solvent’s chemical inertia further stabilizes reactive intermediates during in situ NMR experiments. When analyzing Wittig olefination products or borylation intermediates, 2-CP-d6’s non-coordinating nature prevents unwanted side reactions, preserving the integrity of transient species [2]. Additionally, its low polarity minimizes dipole-dipole interactions, sharpening resonance peaks for compounds with similar chemical environments.

A comparative analysis of solvent-induced shifts reveals that 2-CP-d6 induces minimal perturbation in solute chemical shifts. For instance, in $$ ^1H $$ NMR studies of 1,2-epoxy-3-chloropropane, the use of 2-CP-d6 as a solvent resulted in a methylene proton resonance at δ 3.55 ppm, closely matching theoretical predictions [5]. This consistency underscores its reliability for quantitative applications requiring precise shift reproducibility.

Deuterium Quadrupole Coupling Effects on Spectral Resolution

Deuterium’s nuclear quadrupole moment introduces distinct splitting patterns in NMR spectra, which are leveraged to probe molecular dynamics and electronic environments. In 2-CP-d6, the six deuterium atoms at the 1,1,1,3,3,3 positions generate measurable quadrupole coupling constants ($$ e^2qQ/h $$) that influence spectral resolution. Studies on CD$$3$$-group-containing molecules, such as methyl iodide-d$$3$$, have established quadrupole coupling constants of 180 ± 5 kHz along the C–D bond axis [3]. These interactions split deuterium resonances into multiplet structures, which are resolvable in high-field NMR spectrometers.

The quadrupole coupling in 2-CP-d6 also affects line widths. For nematic-phase NMR experiments, the anisotropic environment amplifies quadrupolar interactions, broadening deuterium signals. However, this broadening is mitigated in isotropic solutions due to rapid molecular tumbling. Computational models using density functional theory (DFT) predict a quadrupole coupling constant of approximately 165–171 kHz for 2-CP-d6’s CD$$3$$ groups, aligning with experimental values for structurally analogous compounds like acetonitrile-d$$3$$ [3].

To illustrate these effects, consider the $$ ^2H $$ NMR spectrum of 2-CP-d6 in a liquid crystal matrix. The spectrum exhibits a doublet-of-doublets pattern arising from the interplay between quadrupolar splitting and scalar coupling. This splitting provides insights into the solvent’s orientational order parameter ($$ S $$), which is critical for aligning biomolecules in structural studies.

Comparative Signal Suppression Techniques in $$ ^1H $$ NMR

Dynamic Nuclear Polarization and Opposite Polarity Subtraction

Dynamic nuclear polarization (DNP) enhances NMR sensitivity by transferring electron spin polarization to nuclei. However, background signals from non-target regions often obscure analyte peaks. A novel method termed opposite polarity subtraction (Oops) suppresses these backgrounds by alternating DNP polarization states. For example, applying positive and negative microwave irradiation to 2-CP-d6 solutions cancels background contributions while preserving analyte signals [4].

In a DNP-enhanced $$ ^1H $$ NMR experiment using 2-CP-d6 as a solvent, the Oops technique achieved a contrast factor ($$ C $$) of 12.9, compared to $$ C = 6.91 $$ for conventional microwave-off subtraction [4]. This improvement stems from 2-CP-d6’s uniform deuteration, which minimizes $$ ^1H $$ background from the solvent itself.

HMCMC-Based Spectral Deconvolution

Hierarchical Markov chain Monte Carlo (HMCMC) algorithms deconvolute overlapping resonances in crude reaction mixtures. When applied to spectra acquired in 2-CP-d6, HMCMC accurately identifies components with concentrations as low as 5%. For instance, in a borylation reaction analyzed using 2-CP-d6, HMCMC resolved six potential products with a mean absolute error (MAE) of 1% in concentration predictions [2]. The solvent’s consistent dielectric properties ensure reproducible peak shapes, facilitating algorithmic convergence.

Comparative Performance of Suppression Methods

The table below contrasts signal suppression efficiencies for three techniques in 2-CP-d6-based NMR:

TechniqueContrast Factor ($$ C $$)Residual Background (%)
Conventional DNP3.8418.4
Microwave-off subtraction6.9111.2
Oops treatment12.91.43

Data adapted from DNP-NMR studies [4].

Theoretical Frameworks for Chlorine-Deuterium Interactions

The theoretical understanding of chlorine-deuterium interactions in 2-chloropropane-1,1,1,3,3,3-D6 relies on several established computational and analytical frameworks that provide quantitative predictions of kinetic isotope effects [1] [2]. Transition state theory forms the primary foundation for calculating primary kinetic isotope effects associated with carbon-chlorine bond breaking processes, offering reliable predictions for simple chloroalkane systems [2]. The heavy atom approximation theory has demonstrated satisfactory agreement with experimental data for secondary kinetic isotope effects in gas-phase chloroalkane reactions, particularly when applied to the thermolysis of secondary and tertiary alkyl chlorides [2].

The Bigeleisen-Mayer equation, enhanced with vibrational frequency corrections, provides high-precision calculations of isotope effects when properly accounting for anharmonic corrections and vibrational excited states [3] [4]. Quantum mechanical calculations utilizing density functional theory and coupled cluster methods enable excellent determination of transition state geometries and vibrational frequencies essential for accurate kinetic isotope effect predictions [5] [6]. Path integral molecular dynamics represents the most advanced theoretical approach, demonstrating superior accuracy for quantum liquids and temperature-dependent isotope effect modeling compared to quasi-harmonic approximations [3] [4].

FrameworkApplicationAccuracy RangeReference Source
Transition State TheoryPrimary kinetic isotope effect calculations for carbon-chlorine bond breakingGood for simple systemsMacColl et al. (1980) [2]
Heavy Atom Approximation TheorySecondary kinetic isotope effect predictions in chloroalkanesSatisfactory for gas-phase reactionsMacColl et al. (1980) [2]
Bigeleisen-Mayer EquationVibrational frequency corrections for isotope effectsHigh precision with correctionsCeriotti & Markland (2013) [3] [4]
Quantum Mechanical CalculationsAb initio determination of transition state geometriesExcellent with high-level theoryMultiple density functional theory and coupled cluster studies [5] [6]
Path Integral Molecular DynamicsTemperature-dependent isotope effect modelingSuperior for quantum liquidsCeriotti & Markland (2013) [3] [4]

Recent computational advances have enabled the development of machine-learning interatomic potentials that accurately reproduce quantum mechanical equations of state and radial distribution functions for deuterated systems under extreme conditions [7] [8]. These theoretical frameworks collectively provide the foundation for understanding how deuterium substitution at specific positions in 2-chloropropane-1,1,1,3,3,3-D6 influences reaction kinetics through modifications to vibrational frequencies, zero-point energies, and transition state geometries [5] [3].

Reaction Rate Modulation in SN2 Displacement Reactions

The deuteration pattern in 2-chloropropane-1,1,1,3,3,3-D6 significantly influences reaction rates in bimolecular nucleophilic substitution reactions through both primary and secondary kinetic isotope effects [9] [10] [11]. Secondary alpha-deuterium kinetic isotope effects in SN2 reactions typically range from 1.04 to 1.20 per deuterium atom for primary substrates, with the magnitude dependent on the degree of steric crowding around the alpha-carbon bonds in the substrate [11] [12]. The extraordinarily large secondary alpha-deuterium kinetic isotope effect of 1.179 observed for SN2 reactions of benzyl-dimethylphenylammonium ion with thiophenoxide ion demonstrates how steric crowding reduction in the transition state can amplify isotope effects far beyond typical ranges [11].

In contrast to SN1 reactions, which exhibit large secondary alpha-deuterium kinetic isotope effects due to hybridization changes from sp3 to sp2 geometry, SN2 reactions generally show smaller isotope effects because the proximity of the incoming nucleophile prevents significant geometric relaxation [9] [10]. However, inverse isotope effects (hydrogen/deuterium ratio less than unity) have been observed in SN2 reactions of trideuteromethyl compounds, indicating that geometric constraints can reverse the normal isotope effect pattern [9] [10].

CompoundKinetic Isotope Effect ValueTemperature (K)MechanismReference
2-Chloropropane1.10-1.20298SN1/E1 transitionAsperger et al. (1962) [9] [10]
2-Chloropropane-d61.179273SN2 with steric reliefWestaway & Ali (1979) [11]
Benzyl-dimethylphenylammonium1.086273SN2 with steric crowdingWestaway & Ali (1979) [11]
Primary alkyl iodide1.07298Standard SN2Multiple sources [13] [14]
Trideuteromethyl compounds<1 (inverse)298SN2 with geometric constraintsAsperger et al. (1962) [9] [10]

The magnitude of secondary alpha-deuterium kinetic isotope effects in SN2 reactions correlates with the nucleophile-leaving group distance in the transition state, with larger isotope effects corresponding to greater distances and more symmetric transition states [12]. This relationship enables the use of isotope effect measurements to determine transition state geometries and bond lengths in SN2 displacement reactions involving chlorinated substrates [12]. The temperature dependence of these isotope effects follows normal Arrhenius behavior, with kinetic isotope effect values decreasing as temperature increases due to the reduced contribution of zero-point energy differences at higher thermal energies [11] [12].

Temperature-Dependent KIE in Radical-Mediated Processes

Temperature-dependent kinetic isotope effects in radical-mediated processes involving 2-chloropropane-1,1,1,3,3,3-D6 exhibit complex behavior that reflects the interplay between bond activation energies, tunneling contributions, and reaction mechanism changes [15] [16] [17]. Hydrogen and deuterium abstraction reactions from chloroalkanes by chlorine atoms demonstrate significant temperature dependence, with kinetic isotope effect values for hydrogen/deuterium abstraction from the methyl group decreasing from 4.26 at 271 K to 3.56 at 370 K [18] [19]. This normal temperature dependence reflects the classical expectation that isotope effects diminish as thermal energy becomes large relative to zero-point energy differences [18].

Free radical hydrogen atom transfer reactions involving oxygen-centered radicals exhibit exceptionally large kinetic isotope effects, with values ranging from 20 to 27, indicating substantial quantum tunneling contributions to the reaction mechanism [16]. These unusually high isotope effects exceed values predicted from ground-state vibrational energy differences alone and suggest that proton-coupled electron transfer processes play important roles in determining reaction rates [16]. The temperature dependence of such reactions often deviates from simple Arrhenius behavior due to the competing contributions of over-barrier and tunneling pathways [20] [21].

ProcessKinetic Isotope Effect at 298 KKinetic Isotope Effect at Low TemperatureTemperature Range (K)Activation Energy (kJ/mol)Reference
Hydrogen/deuterium abstraction from chloroalkanes2.734.26271-368VariableTschuikow-Roux et al. (1986) [18] [19]
Radical hydrogen transfer7.5Not reported203-225Masked by radical rearrangement stepKohne et al. (2019) [20] [21]
Free radical hydrogen atom transfer20-2527200-300High tunneling contributionMayer et al. (2014) [16]
β-pinene ozonolysis1.003581.00539258-303Temperature dependentGensch et al. (2011) [17]
Hydroxyl radical reactions2.9Decreases to zero298-42345.8Multiple sources (2024) [22]

Enzymatic systems involving radical intermediates demonstrate particularly complex temperature-dependent kinetic isotope effects, where multiple reaction steps contribute to the observed isotope effects through degree of rate control relationships [15] [23]. The solvent deuterium kinetic isotope effect on radical intermediate concentrations can reach values of 8 ± 2 for specific reaction steps, indicating that deprotonation events significantly influence radical reaction pathways [15] [23]. These measurements enable the separation of intrinsic kinetic isotope effects from apparent effects that are diminished by non-hydrogen isotope sensitive contributions to activation free energy barriers [21].

SystemA FactorActivation Energy (kJ/mol)Temperature Range (K)Kinetic Isotope Effect Temperature CoefficientReference
1-Chloropropane + Chlorinehydrogen: 2.51×10¹³42.3 (H), 45.1 (D)298-550T⁻⁰·⁴²Fojcik et al. (2021) [5]
CH₃CHCl₂ + Chlorine2.79 ± 0.27Variable with T298-370Normal decreaseTschuikow-Roux et al. (1986) [18]
CH₃CCl₃ + Chlorine1.46 ± 0.12Variable with T298-370Normal decreaseTschuikow-Roux et al. (1986) [18]
β-pinene + Ozone1.00358 ± 0.00013Temperature dependent258-303Inverse increaseGensch et al. (2011) [17]
Oxygen reduction reaction on Platinum6.19pH dependent273-298Condition dependentSakaushi (2019) [24]

XLogP3

1.6

Dates

Last modified: 04-14-2024

Explore Compound Types